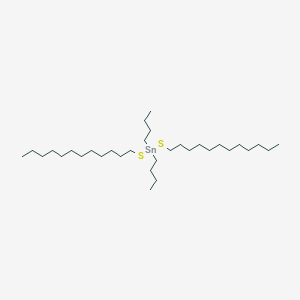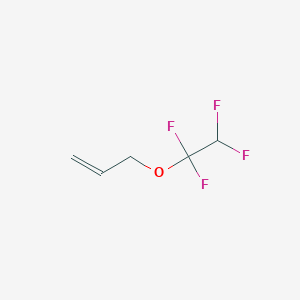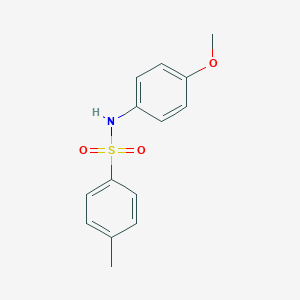
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, commonly known as methoxsalen, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen belongs to the class of psoralens, which are compounds that are found in certain plants and have been used in traditional medicine for centuries. Methoxsalen has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. In
Wirkmechanismus
The mechanism of action of methoxsalen is complex and not fully understood. Methoxsalen is a photosensitizing agent, which means that it can absorb light energy and transfer it to other molecules in the body. When methoxsalen is exposed to ultraviolet A (UVA) radiation, it forms covalent bonds with DNA, leading to DNA damage and cell death. Methoxsalen has also been found to inhibit DNA synthesis and repair, as well as modulate the immune system.
Biochemical and Physiological Effects
Methoxsalen has been found to have a wide range of biochemical and physiological effects. In addition to its photosensitizing properties, methoxsalen has been found to have anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost. Methoxsalen is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, methoxsalen has several limitations, including its photosensitizing properties, which can make it difficult to work with in certain experimental settings. Methoxsalen also has potential toxicity and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on methoxsalen. One area of interest is the development of new synthetic methods for methoxsalen and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of methoxsalen. Finally, there is a need for further research on the potential therapeutic applications of methoxsalen, particularly in the treatment of cancer and autoimmune disorders.
Conclusion
In conclusion, methoxsalen is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen has a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost, but also has potential limitations and toxicity. Future research on methoxsalen is needed to further understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Methoxsalen has been extensively studied for its potential therapeutic applications, particularly in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Methoxsalen has also been investigated for its potential use in the treatment of other diseases such as cancer, autoimmune disorders, and viral infections.
Eigenschaften
CAS-Nummer |
1150-26-1 |
|---|---|
Produktname |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(16,17)15-12-5-7-13(18-2)8-6-12/h3-10,15H,1-2H3 |
InChI-Schlüssel |
GFPBLDMXBCYORT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Andere CAS-Nummern |
1150-26-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

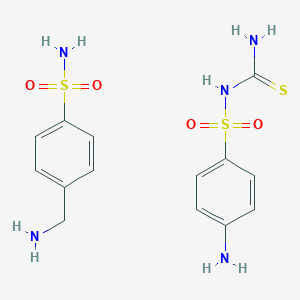
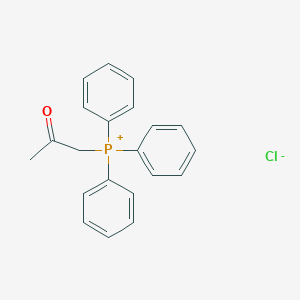
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
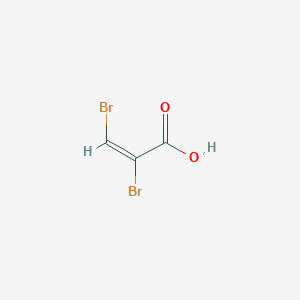

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
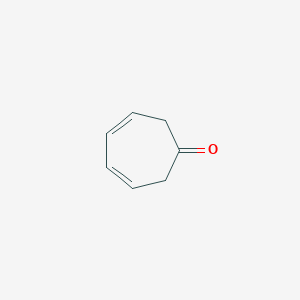
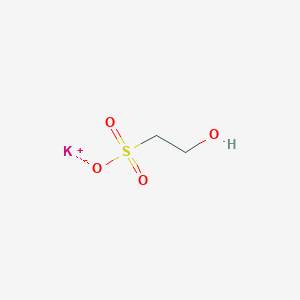
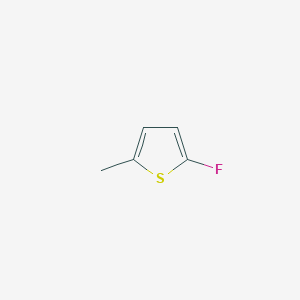

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)

